Leukotriene D4 methyl ester Leukotriene D4 methyl ester Leukotriene d4 methyl ester is a dipeptide.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0199119
InChI: InChI=1S/C26H42N2O6S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-23(22(29)16-15-18-25(32)34-2)35-20-21(27)26(33)28-19-24(30)31/h7-8,10-14,17,21-23,29H,3-6,9,15-16,18-20,27H2,1-2H3,(H,28,33)(H,30,31)/b8-7-,11-10-,13-12-,17-14-/t21?,22-,23?/m0/s1
SMILES: CCCCC/C=CC/C=CC=CC=C[C@@H](SC[C@H](N)C(NCC(O)=O)=O)[C@@H](O)CCCC(OC)=O
Molecular Formula: C26H42N2O6S
Molecular Weight: 510.7 g/mol

Leukotriene D4 methyl ester

CAS No.:

Cat. No.: VC0199119

Molecular Formula: C26H42N2O6S

Molecular Weight: 510.7 g/mol

* For research use only. Not for human or veterinary use.

Leukotriene D4 methyl ester -

Specification

Molecular Formula C26H42N2O6S
Molecular Weight 510.7 g/mol
IUPAC Name 2-[[2-amino-3-[(5S,7Z,9Z,11Z,14Z)-5-hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl]sulfanylpropanoyl]amino]acetic acid
Standard InChI InChI=1S/C26H42N2O6S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-23(22(29)16-15-18-25(32)34-2)35-20-21(27)26(33)28-19-24(30)31/h7-8,10-14,17,21-23,29H,3-6,9,15-16,18-20,27H2,1-2H3,(H,28,33)(H,30,31)/b8-7-,11-10-,13-12-,17-14-/t21?,22-,23?/m0/s1
Standard InChI Key PVGJCQKBOXAJIF-YIWIDSIYSA-N
Isomeric SMILES CCCCC/C=C\C/C=C\C=C/C=C\C([C@H](CCCC(=O)OC)O)SCC(C(=O)NCC(=O)O)N
SMILES CCCCC/C=CC/C=CC=CC=C[C@@H](SC[C@H](N)C(NCC(O)=O)=O)[C@@H](O)CCCC(OC)=O
Canonical SMILES CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)OC)O)SCC(C(=O)NCC(=O)O)N

Introduction

Chemical Structure and Properties

Leukotriene D4 methyl ester is derived from Leukotriene D4, which has the molecular formula C25H40N2O6S as identified in chemical databases . The methylation of the carboxyl group increases the molecular weight slightly compared to the parent compound. Leukotriene D4 itself is one of the constituents of slow-reacting substance of anaphylaxis (SRS-A) and is produced by the metabolism of Leukotriene C4 (LTC4) through the action of γ-glutamyl transpeptidase .

Physical and Chemical Characteristics

The expected physical and chemical properties of Leukotriene D4 methyl ester can be inferred from those of the parent compound and related methyl esters:

PropertyLeukotriene D4Expected for Leukotriene D4 Methyl Ester
Molecular FormulaC25H40N2O6SC26H42N2O6S
Molecular Weight496.660Approximately 510.7
Density1.1±0.1 g/cm³Similar to parent compound
Physical StateOilOil
SolubilitySparingly soluble in aqueous buffersEnhanced solubility in organic solvents compared to parent compound
StabilityRelatively unstableImproved stability compared to free acid form

The methylation of the carboxylic acid group typically increases lipophilicity, which often results in enhanced membrane permeability and potentially altered biological activity profiles compared to the parent compound.

Biosynthesis and Metabolism

Synthetic Approaches

The synthesis of Leukotriene D4 methyl ester would likely follow approaches similar to those described for other leukotriene methyl esters. Cohen et al. described enantiospecific syntheses of various leukotrienes including Leukotriene D4, utilizing a "chiral-pool" approach . This methodology could be extended to produce the methyl ester derivative through standard esterification procedures.

Biological Activities and Functions

Comparative Biological Activity

While specific information on Leukotriene D4 methyl ester's biological activity is limited in the search results, insights can be drawn from the parent compound and related methyl esters:

Biological ActivityLeukotriene D4Expected for Leukotriene D4 Methyl Ester
BronchoconstrictionPotentPotentially reduced but still active
Vascular PermeabilityEnhancedSimilar but potentially altered kinetics
Receptor BindingHigh affinity for cysteinyl leukotriene receptorsPotentially altered receptor binding profile
Inflammatory ResponseStrong pro-inflammatoryLikely preserved pro-inflammatory activity

The methylation of the carboxyl group may alter the compound's pharmacokinetic properties while potentially preserving many of the pharmacodynamic characteristics of the parent molecule.

Pathophysiological Implications

Leukotriene D4 is implicated in the pathogenesis of asthma and acute hypersensitivity reactions . It contributes to bronchoconstriction and enhanced vascular permeability. Recent research suggests that Leukotriene D4 may also play a role in atherosclerosis by upregulating oxidized low-density lipoprotein, potentially driving foam cell formation or recruitment of immune cells .

The methyl ester form might be expected to demonstrate similar biological activities, potentially with altered intensity or duration due to changes in pharmacokinetic properties.

Research and Analytical Applications

Research Applications

The methyl ester form of leukotrienes generally provides several advantages for research applications:

  • Enhanced stability for storage and handling

  • Improved lipophilicity for certain experimental protocols

  • Potential use as a standard in analytical chemistry

  • Utility in structure-activity relationship studies

As observed with Leukotriene A4 methyl ester, which is supplied as a more stable form for research purposes , Leukotriene D4 methyl ester would likely serve similar functions in laboratory settings.

Analytical Methods and Characterization

Identification Techniques

Typical analytical methods for characterization of Leukotriene D4 methyl ester would include:

Analytical TechniqueApplication
High-Performance Liquid Chromatography (HPLC)Purity determination and separation
Mass SpectrometryMolecular weight confirmation and structural analysis
Nuclear Magnetic Resonance (NMR)Structural elucidation
UV SpectroscopyConcentration determination (λmax around 280 nm)

These techniques enable precise identification and quantification of the compound in research settings.

Spectroscopic Properties

Based on related leukotrienes, Leukotriene D4 methyl ester would likely exhibit characteristic UV absorption around 280-282 nm due to its conjugated triene structure, similar to that observed in Leukotriene E4 methyl ester .

Comparison with Other Leukotriene Derivatives

Structural Relationships

Leukotriene D4 methyl ester differs from other leukotriene methyl esters primarily in the amino acid moiety attached to the fatty acid backbone:

Leukotriene DerivativeAmino Acid MoietyKey Structural Feature
Leukotriene C4 methyl esterGlutathionyl (Glu-Cys-Gly)Contains complete glutathione
Leukotriene D4 methyl esterCysteinyl-glycylContains cysteine and glycine
Leukotriene E4 methyl esterCysteinylContains only cysteine
Leukotriene A4 methyl esterNoneContains epoxide but no amino acid

This structural progression reflects the metabolic pathway where Leukotriene C4 is converted to D4 and then to E4 through sequential removal of amino acid residues.

Functional Differences

The biological activity profile of these compounds generally follows a pattern where LTC4 and LTD4 exhibit more potent activity than LTE4 . The methyl esterification of these compounds would be expected to alter their pharmacokinetic properties while potentially preserving relative potency relationships.

Pharmaceutical and Therapeutic Considerations

Role in Disease Models

Leukotriene D4 contributes to atherosclerosis, possibly through mechanisms involving foam cell formation or immune cell recruitment . The methyl ester derivative could potentially be utilized in research models investigating these pathological processes, offering advantages in terms of stability and cellular delivery.

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